

# An In-Depth Technical Guide to DSPE-PEG-Amine MW 5000

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## Compound of Interest

Compound Name: DSPE-PEG-Amine, MW 5000

Cat. No.: B10823703

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## For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is a high-purity, amphiphilic polymer widely utilized in the field of drug delivery and nanotechnology.[1] It is composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain with a molecular weight of 5000 Daltons, terminating in a primary amine group.[1][2] This unique structure allows for its incorporation into lipid-based nanoparticles such as liposomes and micelles, where the DSPE moiety integrates into the lipid bilayer and the PEG chain extends into the aqueous phase.[3] The PEGylation of these nanoparticles confers "stealth" characteristics, reducing clearance by the mononuclear phagocyte system and thereby prolonging circulation time.[4] The terminal amine group serves as a versatile reactive handle for the covalent conjugation of targeting ligands, drugs, and imaging agents, enabling the development of sophisticated, targeted therapeutic and diagnostic systems.[5][6]

## Physicochemical Properties

The reliable and reproducible performance of DSPE-PEG-Amine MW 5000 in experimental settings is contingent on its well-defined physicochemical properties. The following tables summarize key quantitative data for this polymer.

Property	Value	Source
Average Molecular Weight	~5900.029 Da	[7]
Molecular Formula	C <sub>268</sub> H <sub>651</sub> N <sub>3</sub> O <sub>122</sub> P	[7]
Purity	>95%	[2][7]
Polydispersity Index (PDI)	1.02-1.05	[6]
Physical Form	White to off-white solid/powder	[6][8]
Solubility	Soluble in chloroform, methylene chloride, DMF, and DMSO. Slightly soluble in alcohols and ether.	[6]
Storage Temperature	-20°C	[1][7]

## Core Applications

DSPE-PEG-Amine MW 5000 is a critical component in the development of advanced drug delivery systems. Its primary applications include:

- **Stealth Liposomes and Nanoparticles:** The hydrophilic PEG chain creates a steric barrier on the surface of nanoparticles, inhibiting opsonization and subsequent uptake by the reticuloendothelial system. This leads to a longer circulation half-life, allowing for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3][4]
- **Targeted Drug Delivery:** The terminal amine group can be readily functionalized with targeting moieties such as antibodies, peptides (e.g., RGD), aptamers, or small molecules (e.g., folic acid).[4][5][6] This enables active targeting of nanoparticles to specific cell types or tissues, enhancing therapeutic efficacy and reducing off-target toxicity.[4]
- **PROTACs:** DSPE-PEG-Amine serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[9]

- Photothermal Therapy: It has been used to functionalize single-walled carbon nanotubes (SWCNTs) to improve their biocompatibility and aqueous dispersibility for applications in photothermal cancer therapy.[\[10\]](#)[\[11\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Stealth Liposomes using Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) incorporating DSPE-PEG-Amine MW 5000.

#### Materials:

- Primary phospholipid (e.g., DSPC or HSPC)
- Cholesterol
- DSPE-PEG-Amine MW 5000
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Gas-tight syringes

#### Procedure:

- Lipid Film Formation:
  - Dissolve the desired lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-PEG-Amine of 55:40:5) in chloroform in a round-bottom flask.

- Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
- Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
  - Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
  - Load the MLV suspension into one of the gas-tight syringes.
  - Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.
- Characterization:
  - Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting liposomes using Dynamic Light Scattering (DLS).
  - Visualize the liposome morphology using Transmission Electron Microscopy (TEM).

## Protocol 2: Conjugation of a Targeting Ligand (e.g., Antibody) to DSPE-PEG-Amine Liposomes

This protocol outlines a general procedure for conjugating an antibody to the surface of pre-formed DSPE-PEG-Amine liposomes using a bifunctional crosslinker like NHS-PEG-Maleimide.

Materials:

- Pre-formed DSPE-PEG-Amine liposomes
- Antibody to be conjugated

- NHS-PEG-Maleimide crosslinker
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching reagent (e.g., glycine or Tris)
- Purification column (e.g., size-exclusion chromatography)

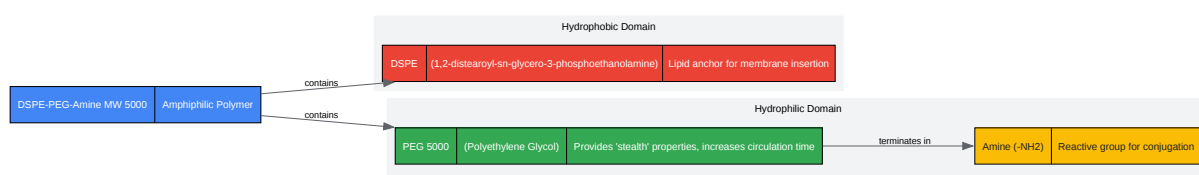
Procedure:

- Antibody Thiolation (if necessary):
  - If the antibody does not have free sulfhydryl groups, they can be introduced by reducing disulfide bonds (using a mild reducing agent like TCEP) or by reacting primary amines with a thiolating agent (e.g., Traut's reagent).
- Activation of Liposomes:
  - React the DSPE-PEG-Amine liposomes with the NHS-PEG-Maleimide crosslinker in the reaction buffer. The NHS ester will react with the primary amine on the liposome surface.
  - Remove excess crosslinker by dialysis or size-exclusion chromatography.
- Conjugation:
  - Mix the maleimide-activated liposomes with the thiolated antibody. The maleimide group will react with the free sulfhydryl group on the antibody to form a stable thioether bond.
  - Allow the reaction to proceed for a specified time at a controlled temperature.
- Quenching:
  - Add a quenching reagent to cap any unreacted maleimide groups.
- Purification:
  - Purify the immunoliposomes from unconjugated antibody and other reactants using size-exclusion chromatography.

- Characterization:
  - Confirm successful conjugation using techniques such as SDS-PAGE and ELISA.
  - Characterize the final immunoliposomes for size, PDI, and zeta potential.

## Visualizations

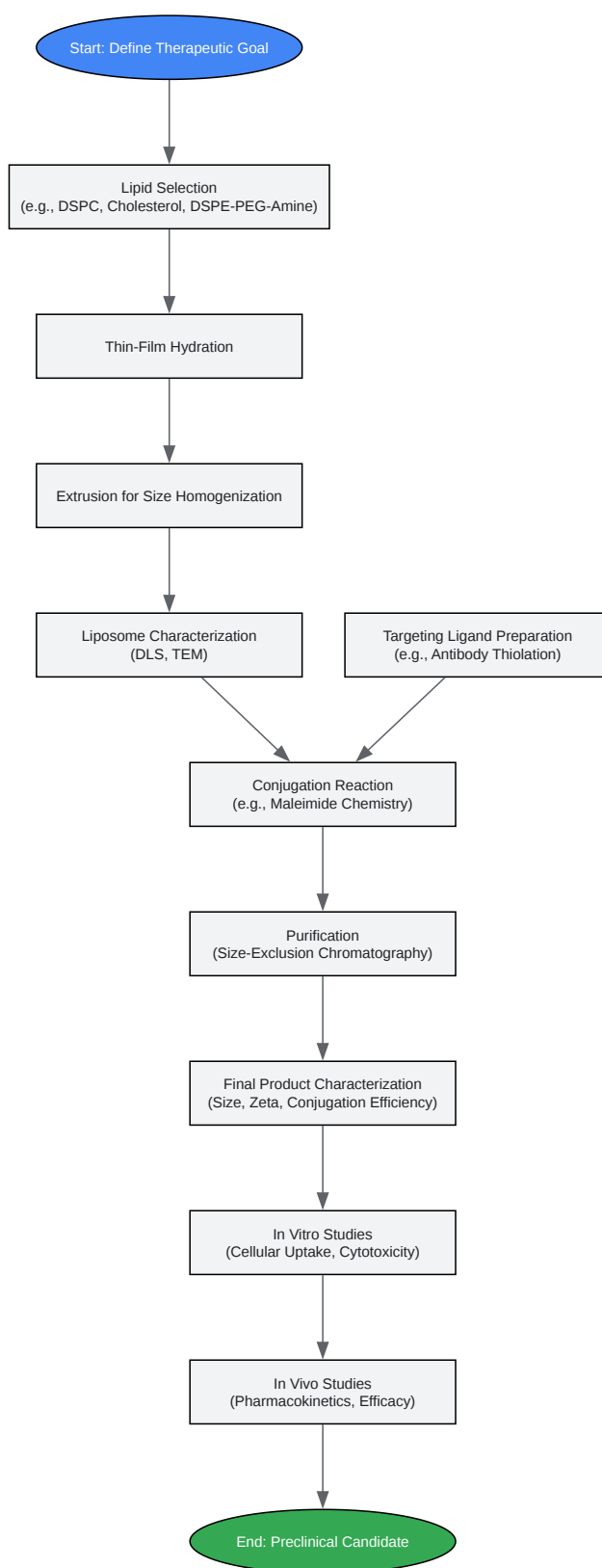
### Logical Relationship of DSPE-PEG-Amine MW 5000 Components



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Caption: Structural components of DSPE-PEG-Amine MW 5000.

## Experimental Workflow for Targeted Liposome Development



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Caption: Workflow for creating and testing targeted liposomes.

## Cellular Uptake and Drug Delivery Pathway



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Caption: Mechanism of targeted liposomal drug delivery.

## Conclusion

DSPE-PEG-Amine MW 5000 is an indispensable tool for researchers in drug delivery and nanomedicine. Its well-defined amphiphilic structure, coupled with the reactive terminal amine, provides a robust platform for the creation of long-circulating, targeted nanoparticles. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this polymer in the development of next-generation therapeutics and diagnostics.

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